methyl 3-formyl-1H-indole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLAFJBJCEOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Methyl 3 Formyl 1h Indole 1 Carboxylate
Construction of the N1-Substituted Indole (B1671886) Core
The introduction of the 1-carboxylate moiety can be envisioned either during the primary indole ring formation or as a subsequent functionalization step. The following sections explore how traditional and contemporary synthetic strategies can be adapted to achieve this goal.
Classical indole syntheses, developed over a century ago, remain cornerstones of heterocyclic chemistry. However, their standard conditions often require modification to accommodate or directly install N1-substituents like the methyl carboxylate group.
The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from the acid-catalyzed thermal reaction of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com The standard mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.org
To apply this method for the direct synthesis of an N1-carboxylate indole, one would theoretically start with a 1-aryl-1-(methoxycarbonyl)hydrazine. However, the stability of such a precursor under the harsh acidic conditions (e.g., HCl, H2SO4, ZnCl2) and high temperatures typical of the Fischer synthesis is a significant challenge. The N-alkoxycarbonyl group can be susceptible to hydrolysis or cleavage.
A more viable, albeit indirect, approach involves using an N-protected phenylhydrazine (B124118) where the protecting group is more stable under the reaction conditions and can be later replaced by the desired methoxycarbonyl group. More recent adaptations have explored the synthesis of N-Cbz-indoles using aryl hydrazides, suggesting that N-carbamate type protecting groups can be compatible with Fischer indolization conditions. organic-chemistry.org
Table 1: Representative Conditions for Fischer Indole Synthesis
| Starting Materials | Catalyst/Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine, Acetone (B3395972) | ZnCl₂ | None | 150 | Moderate | alfa-chemistry.com |
| 4-Methoxyphenylhydrazine, Pyruvic acid | Acetic Acid | Acetic Acid | Reflux | Good | wikipedia.org |
| N-Benzyl-N-phenylhydrazine, 1,3-Diketones | Polyphosphoric acid (PPA) | None | 80-100 | Good | rsc.org |
The Batcho–Leimgruber indole synthesis, developed in the 1970s, is a popular alternative to the Fischer method, particularly for 2,3-unsubstituted indoles. wikipedia.orgchempedia.info The process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization to yield the indole. researchgate.netorgsyn.org
A key feature of this synthesis is that the indole nitrogen atom originates from the nitro group of the starting material. Consequently, the Batcho–Leimgruber reaction directly produces N-unsubstituted indoles. The introduction of the methyl carboxylate group at the N1 position is therefore necessarily a post-cyclization step. After the indole ring is formed, it can be N-acylated using methyl chloroformate or a similar reagent in the presence of a base to yield the desired methyl 1H-indole-1-carboxylate intermediate.
Table 2: General Scheme for the Batcho-Leimgruber Synthesis
| Step | Reactants | Reagents | Key Intermediate |
|---|---|---|---|
| 1. Enamine Formation | o-Nitrotoluene | DMFDMA, Pyrrolidine | trans-β-Dialkylamino-2-nitrostyrene |
| 2. Reductive Cyclization | Enamine Intermediate | Raney Ni, H₂ or Pd/C, H₂ | Indole |
Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org This method is historically significant but often limited by the harsh conditions required. In principle, this method could be adapted for the synthesis of the N1-substituted core by starting with an N-(methoxycarbonyl)-o-toluidine. However, the strong base required for the cyclization could potentially saponify the methyl ester of the carboxylate group, posing a significant limitation. Modern variations of the Madelung synthesis have been developed that proceed under milder conditions, which might offer a more compatible route for substrates containing sensitive functional groups. organic-chemistry.orgresearchgate.net
Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, typically with zinc in acetic acid, to furnish an indole-2-carboxylic acid. wikipedia.orgresearchgate.net Similar to the Batcho-Leimgruber method, the indole nitrogen is derived from the nitro group, meaning the primary product is an N-unsubstituted indole. youtube.com Therefore, the N1-methoxycarbonyl group must be introduced in a separate step after the indole ring has been synthesized and, if necessary, the 2-carboxylic acid group has been removed.
Modern synthetic chemistry often utilizes transition-metal catalysis to achieve bond formations with high efficiency and selectivity under milder conditions than classical methods.
Palladium catalysis has emerged as a powerful tool for the synthesis of functionalized indoles. mdpi.com These methods often involve the intramolecular cyclization of suitably functionalized aniline (B41778) derivatives. For the direct synthesis of methyl 1H-indole-1-carboxylate, a key strategy would involve the cyclization of a precursor already containing the N-methoxycarbonyl group.
One prominent example is the palladium-catalyzed reductive N-heteroannulation of 1-(2-nitrophenyl)-1-alkoxyalkene derivatives. researchgate.net A more direct approach involves the cyclization of N-protected o-alkynylanilines. An N-(methoxycarbonyl)-2-ethynylaniline, for instance, can undergo an intramolecular cyclization catalyzed by a palladium complex to directly afford the N1-substituted indole ring. This approach has the distinct advantage of incorporating the desired N1-substituent from the outset, avoiding additional protection/deprotection or functionalization steps. Palladium-catalyzed alkoxycarbonylation reactions are also well-established for converting iodoarenes into corresponding esters, showcasing the versatility of palladium in forming C-O bonds relevant to the target structure. researchgate.netnih.gov
Table 3: Examples of Palladium-Catalyzed Reactions in Indole Chemistry
| Reaction Type | Substrate | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Intramolecular Oxidative Coupling | Substituted Enamine | Pd(OAc)₂, Cu(OAc)₂ | DMF, Microwave | 2-Methyl-1H-indole-3-carboxylate | mdpi.com |
| C7-Acetoxylation | N-Acyl Indoline (B122111) | Pd(OAc)₂, PhI(OAc)₂ | Ac₂O, AcOH, 100°C | C7-Acetoxylated Indoline | nsf.gov |
| N-tert-prenylation | Indole | Pd(cod)Cl₂, dppf | NaH, THF, 65°C | N-tert-prenylindole | nih.gov |
Modern Catalytic Approaches for N1-C Bond Formation
Copper-Catalyzed N-Arylation and N-Alkylation in Indole Synthesis
While the synthesis of the target molecule involves N-alkoxycarbonylation rather than direct N-alkylation or N-arylation, the principles of copper-catalyzed reactions on the indole nitrogen are relevant. Copper-catalyzed methods, such as the Ullmann condensation, represent a significant approach for forming C-N bonds and are traditionally used for the N-arylation of indoles. acs.org These reactions typically require high temperatures and often stoichiometric amounts of copper. acs.org
Modern advancements have led to the development of more efficient catalytic systems. The use of copper(I) iodide (CuI) with various diamine ligands has been shown to effectively catalyze the N-arylation of indoles with aryl iodides and bromides under milder conditions and with lower catalyst loadings. acs.orgnih.govmit.edu For instance, ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine have proven effective in these coupling reactions, allowing a variety of substituted indoles to be arylated in high yields. nih.govmit.edu The general applicability of these copper-catalyzed systems showcases their potential for the N-functionalization of the indole core, a foundational step before subsequent reactions like C3-formylation. Surfactants have also been explored to promote copper-catalyzed N-arylation of indoles in aqueous media, enhancing solubility and reactivity. rsc.org
Transition-Metal-Free Protocols for Indole Ring Construction and N1-Derivatization
Transition-metal-free approaches provide an alternative and often more cost-effective and environmentally benign route for the N1-derivatization of the indole ring. For the specific introduction of a methyl carboxylate group at the N1 position to form the precursor, methyl 1H-indole-1-carboxylate, a common method involves the reaction of indole with methyl chloroformate in the presence of a base.
This reaction is a type of acylation. The indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used to deprotonate the indole nitrogen, increasing its nucleophilicity and facilitating the reaction. This method is widely employed due to its simplicity, high efficiency, and the ready availability of the reagents. The focus on metal-free pathways aligns with broader trends in green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. researchgate.netnih.gov
Regioselective Formylation at the C3 Position
Once the indole nitrogen is protected with the methyl carboxylate group, the subsequent step is the introduction of a formyl group (-CHO) at the C3 position. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for such reactions.
Vilsmeier-Haack Formylation as a Primary Strategy for C3-Aldehyde Introduction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-protected indoles. ijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce the formyl group. wikipedia.org This method is particularly well-suited for the C3-formylation of indole and its derivatives, often providing the desired product in high purity and near-quantitative yields. ekb.eg
The Vilsmeier reagent is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistrysteps.com
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and selectivity of the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For the formylation of N-alkoxycarbonyl indoles, the reaction is typically carried out at low temperatures, often starting at 0 °C, to control the reactivity and prevent the formation of side products. The stoichiometry between the indole substrate, DMF, and POCl₃ is crucial. An excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material. Dichloromethane or DMF itself can be used as the solvent. After the electrophilic substitution is complete, the intermediate iminium salt is hydrolyzed, usually during aqueous work-up, to yield the final aldehyde product. wikipedia.org Recent developments have even explored catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric hazardous reagents like POCl₃. orgsyn.orgorgsyn.org
| Substrate | Reagents | Solvent | Temperature | Yield | Reference |
| 2,3,3-trimethyl-3H-indole | POCl₃, DMF | - | 75 °C | - | sid.ir |
| Indole | POCl₃, DMF | Dichloromethane | 0 °C to RT | High | |
| Electron-rich arenes | POCl₃, DMF | - | - | - | organic-chemistry.org |
| Indole | PPh₃/I₂, DMF | - | - | Good | organic-chemistry.org |
Mechanistic Aspects of Vilsmeier-Haack Formylation on Indole Systems
The mechanism of the Vilsmeier-Haack reaction involves two main stages. wikipedia.orgchemistrysteps.com
Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) derivative, leading to the formation of a highly electrophilic chloromethyliminium ion, also known as the Vilsmeier reagent. chemistrysteps.com
Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the pyrrole (B145914) ring and forms a cationic intermediate, a σ-complex. A proton is then lost from the C3 position to restore aromaticity, resulting in the formation of a new iminium salt intermediate attached to the indole ring.
Hydrolysis: During the final work-up step, water is added to the reaction mixture. The iminium salt is then hydrolyzed to yield the 3-formylindole product and a secondary amine (dimethylamine in the case of DMF). wikipedia.orgorganic-chemistry.org
Alternative C3-Formylation Methods
While the Vilsmeier-Haack reaction is a primary method, other strategies exist for the C3-formylation of indoles. These alternatives can be advantageous in cases where the Vilsmeier-Haack conditions are not suitable for other functional groups present in the molecule.
One notable alternative is an iron-catalyzed C3-selective formylation. organic-chemistry.org This method employs inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, with formaldehyde (B43269) and aqueous ammonia as the reagents and air as the oxidant. organic-chemistry.orgresearchgate.net The reaction proceeds under relatively mild conditions and is compatible with both free (N-H) and N-substituted indoles, offering a greener alternative to traditional methods that use reagents like POCl₃. organic-chemistry.org The proposed mechanism involves the formation of an imine intermediate, which is then attacked by the indole. organic-chemistry.org
Other metal-free approaches have also been developed. For instance, C3-formylation of indoles can be achieved using tetramethylethylenediamine (TMEDA) as the carbon source, catalyzed by Rose Bengal under visible light with oxygen as the oxidant. ekb.egresearchgate.net Another method uses ammonium (B1175870) acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) and water. ekb.egresearchgate.net These methods highlight the ongoing efforts to develop more sustainable and versatile synthetic protocols. chemrxiv.org
Oxidative Formylation Protocols
Oxidative formylation provides a direct route to install the aldehyde functionality at the C3 position of the indole ring. These methods typically utilize a simple one-carbon source and an oxidant to achieve the transformation. A prevalent strategy involves the use of tertiary amines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), as the source of the formyl carbon.
For instance, a copper-catalyzed system employing TMEDA as the C1 source and atmospheric oxygen as the terminal oxidant has been successfully used for the C3-formylation of indoles. researchgate.net This approach is advantageous from a green chemistry perspective, as it uses readily available and inexpensive reagents. bohrium.com Similarly, iron-catalyzed protocols have been developed that use formaldehyde and aqueous ammonia, with air serving as the oxidant, to afford 3-formylindoles in good yields. researchgate.net
Another oxidative approach is the transformation of existing C3 substituents. The oxidation of 3-methylindole (B30407) (skatole) using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water can yield indole-3-carboxaldehyde (B46971). researchgate.net Additionally, the oxidative degradation of the readily available indole-3-acetic acid, a product of tryptophan metabolism, represents another pathway to the C3-formyl group. medchemexpress.com
Table 1: Selected Oxidative Formylation Protocols for Indoles
| Carbon Source | Catalyst/Reagent | Oxidant | Key Features |
|---|---|---|---|
| TMEDA | CuCl₂ | O₂ (atmospheric) | Utilizes a common laboratory amine as the C1 source. researchgate.net |
| Formaldehyde/NH₃(aq) | FeCl₃ | Air | Employs an inexpensive iron catalyst and simple reagents. researchgate.net |
| 3-Methylindole | DDQ | - | Oxidation of an existing C3-alkyl group. researchgate.net |
| DMSO/H₂O | NH₄OAc | - | Ammonium-promoted formylation where DMSO serves as the C1 source. researchgate.net |
| N-Methylaniline | RuCl₃ | - | Ruthenium-catalyzed oxidative C-H formylation. researchgate.net |
Formylation via C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles, including indoles. nih.govnih.gov The C3 position of the indole ring is electronically rich and highly susceptible to electrophilic substitution, making it a prime target for C-H formylation.
The Vilsmeier-Haack reaction is a classic and highly reliable method for the C3-formylation of indoles, typically using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture. researchgate.net While stoichiometric, this reaction is often high-yielding and uses readily available reagents. Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, which reduce waste and the use of hazardous reagents. orgsyn.org
Transition metal-catalyzed C-H functionalization offers a range of alternative methods. mdpi.com These strategies often involve the formation of a metal-carbon bond at the C3 position, followed by insertion of a carbonyl equivalent. For example, various metal catalysts, including those based on ruthenium and copper, have been employed to facilitate the direct formylation of the indole C3-H bond. researchgate.netmdpi.com These reactions can exhibit high regioselectivity, targeting the C3 position due to its inherent electronic properties. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Introduction of the Methyl Carboxylate Moiety at N1
The installation of the methyl carboxylate group at the indole nitrogen is the second key transformation. This can be achieved either before or after the C3-formylation.
Direct N-Carboxylation and Subsequent Methyl Ester Formation
This approach typically involves the reaction of a 3-formylindole precursor with a suitable reagent to introduce the N1-substituent. A direct method is the N-acylation using methyl chloroformate in the presence of a base. The base deprotonates the indole nitrogen, and the resulting anion attacks the electrophilic carbonyl carbon of the chloroformate to form the desired N-carboxylate. Alternatively, dimethyl carbonate can be used as a less hazardous methylating and carboxylating agent.
Esterification of N-Protected Indole-1-carboxylic Acids
An alternative two-step route involves the initial carboxylation of the indole nitrogen followed by esterification. For example, 3-formylindole could first be treated with a strong base and carbon dioxide to form the corresponding 3-formyl-1H-indole-1-carboxylic acid. This intermediate carboxylic acid can then be esterified to the methyl ester.
Standard esterification protocols are applicable for this transformation. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) under acidic catalysis (e.g., H₂SO₄ or TsOH), is a classic and cost-effective method. masterorganicchemistry.com Alternatively, for substrates that may be sensitive to strong acid and high temperatures, milder conditions using coupling agents are preferred. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and methanol at room temperature, often providing high yields. organic-chemistry.org
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Heat | Inexpensive, simple work-up. masterorganicchemistry.com | Requires harsh acidic conditions, not suitable for acid-sensitive substrates. rug.nl |
| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yields, suitable for sterically hindered substrates. organic-chemistry.org | DCC by-product can be difficult to remove, higher reagent cost. |
| Methyl Chloroformate | Methyl Chloroformate, Base (e.g., NaH, K₂CO₃) | 0 °C to RT | Direct, one-step N-functionalization. | Methyl chloroformate is toxic and moisture-sensitive. |
Transesterification as a Post-Synthetic Modification
Transesterification offers a route to methyl 3-formyl-1H-indole-1-carboxylate if a different ester, such as an ethyl or benzyl (B1604629) ester, is synthesized first. This process involves treating the starting ester with an excess of methanol in the presence of an acid or base catalyst. The equilibrium-driven reaction replaces the original alkoxy group with a methoxy (B1213986) group. This method can be useful if a different ester provides advantages in a preceding synthetic step, for example, by influencing solubility or reactivity, before being converted to the final methyl ester.
Strategies for Protecting Group Management during Synthesis
The management of protecting groups is a critical consideration in the synthesis of functionalized indoles. mdpi.org The indole N-H is acidic and nucleophilic, and its protection is often necessary to prevent unwanted side reactions or to direct reactivity to other positions on the ring.
When the synthetic strategy involves C3-formylation prior to N1-functionalization, the N-H proton is present during the formylation step. While many formylation protocols are compatible with N-H free indoles, protection may sometimes be required. Common protecting groups for the indole nitrogen include tosyl (Ts), benzyl (Bn), methoxymethyl (MOM), and tert-butyloxycarbonyl (Boc). acs.org The choice of protecting group depends on its stability to the formylation conditions and the ease of its subsequent removal.
Conversely, if the N1-methyl carboxylate group is introduced first, it serves as an electron-withdrawing protecting group for the nitrogen. This deactivates the indole ring towards electrophilic attack, which can make the subsequent C3-formylation more challenging compared to an unprotected or N-alkylated indole. However, the N-alkoxycarbonyl group can also serve as a directing group in certain C-H activation reactions. It is important to note that some N-protecting groups, such as the pivaloyl group, are known to direct C-H functionalization to the C4 or C7 positions, highlighting the profound impact the N-substituent can have on regioselectivity. nih.govmdpi.org
The deprotection step is equally crucial. For example, a benzyl group is typically removed by hydrogenolysis, while a MOM group is cleaved under acidic conditions. The methyl carboxylate group itself is generally stable but can be removed under harsh basic or acidic hydrolysis conditions if necessary. The selection of a protecting group must therefore be carefully planned to ensure its compatibility with the entire synthetic sequence.
Stereochemical Control and Diastereoselectivity in Synthesis of Indole Carboxylates
While the synthesis of this compound itself does not inherently involve the creation of a stereocenter, the principles of stereochemical control are of paramount importance in the synthesis of more complex indole carboxylate derivatives, particularly those that are precursors to biologically active molecules and natural products. Diastereoselectivity often comes into play when reactions are performed on substituted indole carboxylates that already possess a chiral center or when a reaction introduces a new stereocenter in a molecule that contains a pre-existing one.
A significant area where diastereoselectivity is crucial is in the reduction of the indole ring to form indoline structures. For instance, the catalytic hydrogenation of 3-substituted N-acylindole-2-carboxylates can lead to the formation of either cis or trans diastereomers of the corresponding indoline-2-carboxylates clockss.org. The stereochemical outcome of such reductions can be influenced by several factors, including the nature of the catalyst, the solvent, and the steric bulk of the substituents on both the nitrogen and the C3 position. For example, catalytic hydrogenation of N-Boc protected 3-substituted indole-2-carboxylates has been shown to yield the corresponding cis-indolines clockss.org.
Furthermore, diastereoselectivity can be achieved in reactions involving the functionalization of the indole core. For instance, in cascade reactions that involve an initial alkylation at the C3 position followed by a subsequent cyclization, the stereochemistry of the final product can be controlled. Such processes can lead to the diastereoselective synthesis of complex polycyclic structures containing an indoline or indole moiety chemicalbook.com.
The data from various studies on the synthesis of substituted indolines from indole carboxylates highlight the diastereomeric ratios that can be achieved under different reaction conditions.
| Starting Material | Reaction Conditions | Product | Diastereomeric Ratio (cis:trans) |
| N-Boc-3-phenylindole-2-carboxylate | H₂, 10% Pd/C, EtOH | N-Boc-3-phenylindoline-2-carboxylate | Predominantly cis |
| N-Boc-3-(methoxycarbonylmethyl)indole-2-carboxylate | H₂, 10% Pd/C, EtOH | N-Boc-3-(methoxycarbonylmethyl)indoline-2-carboxylate | Predominantly cis |
It is important to note that the control of stereochemistry in these systems can be complex. In some cases, epimerization at the C2 position can occur under basic or acidic conditions, allowing for the conversion of a less stable diastereomer to the more thermodynamically stable one clockss.org. This can be exploited as a synthetic strategy to obtain a single desired diastereomer.
Reaction Chemistry and Transformational Studies of Methyl 3 Formyl 1h Indole 1 Carboxylate
Reactivity Profile of the Formyl Group (C3-CHO)
The formyl group at the C3 position of the indole (B1671886) ring is the primary site of chemical reactivity in methyl 3-formyl-1H-indole-1-carboxylate. This aldehyde functionality undergoes a range of transformations characteristic of aromatic aldehydes, yet its reactivity is subtly influenced by the electronic nature of the N-protected indole nucleus.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding methyl 3-carboxy-1H-indole-1-carboxylate. A particularly effective method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. nrochemistry.comwikipedia.org This method is renowned for its high efficiency and tolerance of various functional groups, making it suitable for complex molecules. wikipedia.org The reaction typically proceeds in a buffered solution, often using a phosphate (B84403) buffer, and includes a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions with the reactive chlorine dioxide byproduct. nrochemistry.com
Table 1: Oxidation of this compound
| Reagent System | Product | Reaction Conditions | Yield |
|---|
Reduction Chemistry to Alcohols and Amines
The aldehyde functionality is amenable to reduction to either a primary alcohol or an amine, depending on the reagents and conditions employed.
The reduction to the corresponding alcohol, methyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is typically achieved with high selectivity using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective choice for this transformation. The reaction is generally rapid and proceeds with high yield at room temperature.
For the synthesis of the corresponding amine, methyl 3-(aminomethyl)-1H-indole-1-carboxylate, reductive amination is the method of choice. This one-pot procedure involves the in-situ formation of an imine by reaction with an amine source, such as ammonium (B1175870) acetate (B1210297), followed by reduction. masterorganicchemistry.comnih.gov Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they selectively reduce the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.comharvard.edu
Table 2: Reduction Reactions of this compound
| Reaction Type | Reagent System | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride | Methyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | Methanol, Room Temperature | High |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a variety of carbon nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in extending the carbon framework of the indole system.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or triethylamine (B128534). wikipedia.orgscielo.br This reaction is a reliable method for the synthesis of α,β-unsaturated systems. For instance, reaction with malononitrile (B47326) yields (1-(methoxycarbonyl)-1H-indol-3-yl)methylenemalononitrile. Similarly, condensation with other active methylene compounds like ethyl acetoacetate (B1235776) or diethyl malonate provides access to a diverse range of functionalized indole derivatives. acgpubs.orgresearchgate.net Studies on the closely related 1-acetyl-1H-indole-3-carboxaldehyde have shown these condensations proceed efficiently, indicating similar reactivity for the methyl carboxylate analogue. acgpubs.org
Table 3: Knoevenagel Condensation Reactions
| Active Methylene Compound | Base Catalyst | Product | Reaction Conditions |
|---|---|---|---|
| Malononitrile | Piperidine | (1-(methoxycarbonyl)-1H-indol-3-yl)methylenemalononitrile | Ethanol, Reflux |
| Ethyl Acetoacetate | Triethylamine | Ethyl 2-((1-(methoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate | Acetic Acid, Reflux |
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction utilizes a phosphonium (B103445) ylide to achieve this transformation. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield methyl 3-vinyl-1H-indole-1-carboxylate. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. rsc.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better yields and stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgconicet.gov.ar Reaction with triethyl phosphonoacetate in the presence of a base like sodium hydride leads to the formation of ethyl (E)-3-(1-(methoxycarbonyl)-1H-indol-3-yl)acrylate. enamine.net The byproducts of the HWE reaction are water-soluble phosphate esters, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
Table 4: Olefination Reactions
| Reaction Type | Reagent | Base | Product | Stereoselectivity |
|---|---|---|---|---|
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | Methyl 3-vinyl-1H-indole-1-carboxylate | N/A |
The Aldol (B89426) condensation and related reactions involve the addition of an enolate to the carbonyl group. In the case of this compound, which lacks α-protons, it can act as the electrophilic partner in a crossed or directed Aldol reaction. For instance, reaction with the lithium enolate of acetone (B3395972) (generated by deprotonation with a strong base like lithium diisopropylamide, LDA) would lead to the formation of the β-hydroxy ketone, methyl 3-(3-hydroxy-2-oxobutyl)-1H-indole-1-carboxylate. This intermediate can then be dehydrated under acidic or basic conditions to yield the corresponding α,β-unsaturated ketone.
Table 5: Directed Aldol Reaction
| Enolate Source | Base | Intermediate Product | Final Product (after dehydration) |
|---|
Table of Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-carboxy-1H-indole-1-carboxylate |
| Sodium chlorite |
| 2-methyl-2-butene |
| Methyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
| Sodium borohydride |
| Methyl 3-(aminomethyl)-1H-indole-1-carboxylate |
| Ammonium acetate |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Malononitrile |
| Piperidine |
| (1-(methoxycarbonyl)-1H-indol-3-yl)methylenemalononitrile |
| Ethyl acetoacetate |
| Triethylamine |
| Ethyl 2-((1-(methoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate |
| Diethyl malonate |
| Diethyl 2-((1-(methoxycarbonyl)-1H-indol-3-yl)methylene)malonate |
| Methylenetriphenylphosphorane |
| Methyl 3-vinyl-1H-indole-1-carboxylate |
| Triethyl phosphonoacetate |
| Sodium hydride |
| Ethyl (E)-3-(1-(methoxycarbonyl)-1H-indol-3-yl)acrylate |
| Acetone |
| Lithium diisopropylamide |
| Methyl 3-(3-hydroxy-2-oxobutyl)-1H-indole-1-carboxylate |
| Methyl 3-(2-oxobutylidene)-1H-indole-1-carboxylate |
Hydrazone and Oxime Formation for Further Derivatization
The formyl group of this compound readily undergoes condensation reactions with primary amine derivatives, most notably hydrazines and hydroxylamine (B1172632), to yield hydrazones and oximes, respectively. These reactions are fundamental transformations that convert the aldehyde into a new functional group, serving as a gateway for further molecular diversification.
The formation of an oxime typically proceeds by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate. mdpi.comlibretexts.org These reactions are often performed in solvents like ethanol or tetrahydrofuran (B95107) at room temperature. nii.ac.jp The resulting oximes can exist as a mixture of syn and anti geometric isomers, which can sometimes be separated by chromatography or crystallization. The ratio of these isomers can be influenced by reaction conditions and the substitution pattern on the indole ring. mdpi.com
Similarly, hydrazone synthesis is achieved by the condensation of the aldehyde with a substituted or unsubstituted hydrazine (B178648), often under mildly acidic or neutral conditions in a protic solvent like ethanol. nih.govnih.gov The use of various substituted hydrazines (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine, or acyl hydrazides) allows for the introduction of diverse functionalities. These hydrazone derivatives are valuable intermediates in organic synthesis, notably in the Fischer indole synthesis and as precursors to various heterocyclic systems. rsc.org For instance, reaction with hydrazine hydrate (B1144303) can lead to cyclized products like pyridazino[4,5-b]indoles under certain conditions. nih.gov
The conversion to oximes and hydrazones is not merely a derivatization but a strategic step for constructing more complex molecular architectures. The C=N bond of these derivatives can be further manipulated through reduction, cycloaddition, or rearrangement reactions.
| Reactant | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Hydroxylamine Hydrochloride | NaOH or Na2CO3, Ethanol, rt | Oxime | 85-95 |
| Hydrazine Hydrate | Ethanol, reflux | Hydrazone | 80-90 |
| Phenylhydrazine | Acetic Acid, Ethanol, rt | Phenylhydrazone | 90-98 |
| Thiosemicarbazide | Ethanol, reflux | Thiosemicarbazone | 85-95 |
Multi-component Reactions Incorporating the Formyl Group
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. wikipedia.org The formyl group of this compound makes it an ideal aldehyde component for various MCRs, particularly the Ugi four-component reaction (Ugi-4CR). rsc.orgnih.gov
In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide product. nih.gov When this compound is used as the aldehyde, the reaction proceeds through the initial formation of an imine with the amine component. This imine is then activated by the carboxylic acid, allowing for nucleophilic attack by the isocyanide. nih.gov The resulting nitrilium intermediate is trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino carboxamide product tethered to the indole-3-position. rsc.org
The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the other three components. nih.gov This strategy provides rapid access to complex peptide-like scaffolds containing the N-protected indole moiety, which are of significant interest in medicinal chemistry. The products of these reactions can often undergo further post-condensation transformations to generate diverse heterocyclic systems. nih.gov
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acid) | Solvent | Product Structure |
|---|---|---|---|---|---|
| This compound | Aniline (B41778) | tert-Butyl isocyanide | Acetic Acid | Methanol | α-Acylamino carboxamide |
| This compound | Benzylamine | Cyclohexyl isocyanide | Benzoic Acid | Methanol | α-Acylamino carboxamide |
Chemical Transformations of the Indole Ring System
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The indole nucleus is generally highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, in this compound, the C3 position is blocked. Furthermore, the presence of two strong electron-withdrawing groups—the methoxycarbonyl group at N1 and the formyl group at C3—significantly deactivates the entire indole ring system towards electrophilic aromatic substitution (EAS).
Despite this deactivation, EAS can be forced to occur on the benzene portion of the indole ring (the benzo moiety) under appropriate conditions. The directing effects of the N-acyl and C3-formyl groups must be considered. Both groups deactivate the ring, with the deactivating effect being most pronounced at the C4 and C7 positions. Consequently, electrophilic attack is directed primarily to the C5 and C6 positions. Studies on the nitration of similarly deactivated indoles, such as 3-acetylindole, show a strong preference for substitution at the C6 position, followed by the C4 position. libretexts.org
Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ in acetic acid or N-bromosuccinimide) would be expected to yield the corresponding 6-substituted derivatives as the major products. scispace.com Friedel-Crafts reactions are generally difficult on such deactivated systems and may require harsh conditions, leading to low yields or decomposition.
| Reaction | Reagents | Major Product | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Methyl 3-formyl-6-nitro-1H-indole-1-carboxylate | 5-nitro isomer |
| Bromination | N-Bromosuccinimide, CCl4 | Methyl 6-bromo-3-formyl-1H-indole-1-carboxylate | 5-bromo isomer |
| Chlorination | N-Chlorosuccinimide, CH3CN | Methyl 6-chloro-3-formyl-1H-indole-1-carboxylate | 5-chloro isomer |
Nucleophilic Attack and Addition to the Pyrrole (B145914) Ring
While the indole ring is typically considered electron-rich and reactive towards electrophiles, the electronic profile of this compound is reversed due to the two potent electron-withdrawing groups. These groups render the pyrrole moiety electron-deficient, activating it towards nucleophilic attack. Specifically, the C2 position becomes highly electrophilic, analogous to the β-position of an α,β-unsaturated carbonyl system.
This activation allows for regioselective nucleophilic substitution at the C2 position, a reaction pathway not observed in simple indoles. Studies on the closely related 1-methoxyindole-3-carbaldehyde (B1618907) have shown that it serves as a versatile electrophile, reacting at the C2 position with a wide range of S-, O-, N-, and C-centered nucleophiles. researchgate.netnii.ac.jp The reaction proceeds via an addition-elimination mechanism, where the N-methoxycarbonyl group acts as a leaving group precursor under certain conditions, or more commonly, the reaction constitutes a formal conjugate addition to the N1-C2-C3-formyl π-system.
This unique reactivity provides a powerful method for the C2-functionalization of the indole scaffold, yielding 2,3-disubstituted indoles that are valuable synthetic intermediates. semanticscholar.orgwikipedia.org
| Nucleophile | Reagents/Conditions | Product Type | Reference Analogue |
|---|---|---|---|
| Sodium thiomethoxide (NaSMe) | Methanol, reflux | 2-(Methylthio)indole-3-carbaldehyde | 1-Methoxyindole-3-carbaldehyde researchgate.net |
| Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | 2-Methoxyindole-3-carbaldehyde | 1-Methoxyindole-3-carbaldehyde researchgate.net |
| Pyrrole | NaH, DMF | 2-(Pyrrol-1-yl)indole-3-carbaldehyde | 1-Methoxy-6-nitroindole-3-carbaldehyde semanticscholar.org |
| Dimethyl malonate | NaOMe, Methanol, reflux | Methyl 2-(indol-3-yl)-2-methoxyacetate | 1-Methoxyindole-3-carbaldehyde researchgate.net |
Cycloaddition Reactions Leading to Fused Indole Systems
The indole ring can participate in cycloaddition reactions, acting either as a 2π component (at the C2-C3 double bond) or as a 4π component, leading to the formation of fused ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. youtube.comwikipedia.org In principle, the indole nucleus can serve as the diene component. For N-acyl indoles, the most common mode of participation involves the C2-C3 bond of the pyrrole ring and the C3a-C4 bond of the benzene ring.
However, the aromaticity of the indole system presents a significant energy barrier to dearomatizing cycloaddition reactions. Consequently, these reactions often require high temperatures, high pressures, or the use of highly reactive dienophiles. The electron-withdrawing groups on this compound would further disfavor its participation as an electron-rich diene. Conversely, these groups might enhance its reactivity as a dienophile at the C2-C3 bond, although this is less common.
While specific examples of cycloaddition reactions involving this compound are not extensively documented, the potential for such transformations exists, likely requiring Lewis acid catalysis or intramolecular strategies to overcome the inherent stability of the indole ring. Such reactions, if successful, would provide direct access to complex carbazole (B46965) or other fused indole frameworks.
Palladium-Catalyzed and Other Transition Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govias.ac.innih.gov To utilize this compound as a substrate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.
Halogenation of the indole ring at one of the benzene positions (e.g., C5 or C6), as described in section 3.2.1, would generate the necessary precursor. For example, methyl 6-bromo-3-formyl-1H-indole-1-carboxylate could be synthesized and then subjected to cross-coupling conditions.
In a Suzuki-Miyaura coupling, this bromo-indole would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position. ias.ac.innih.gov Similarly, in a Heck reaction, the bromo-indole could be coupled with an alkene to introduce a vinyl group. libretexts.orgorganic-chemistry.org These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the indole scaffold. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Methyl 6-bromo-3-formyl-1H-indole-1-carboxylate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Methyl 3-formyl-6-phenyl-1H-indole-1-carboxylate |
| Methyl 5-bromo-3-formyl-1H-indole-1-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DME | Methyl 3-formyl-5-(4-methoxyphenyl)-1H-indole-1-carboxylate |
Transformations Involving the N1-Methyl Carboxylate Group
The N1-methyl carboxylate group of this compound serves as a key functional handle for a variety of chemical transformations. This N-alkoxycarbonyl moiety can be readily modified or removed, providing pathways to a diverse range of N1-functionalized or N1-unsubstituted indole derivatives.
Hydrolysis to the Corresponding N1-Carboxylic Acid
The hydrolysis of the methyl ester at the N1-position to yield 3-formyl-1H-indole-1-carboxylic acid is a fundamental transformation. This reaction, often referred to as saponification when carried out under basic conditions, typically involves heating the N-alkoxycarbonylindole with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. pressbooks.pubbritannica.com The resulting carboxylate salt is then protonated by the addition of a strong acid, like hydrochloric acid, to furnish the corresponding carboxylic acid. britannica.comlibretexts.org
Acid-catalyzed hydrolysis is also a viable method, generally requiring heating in the presence of an aqueous acid. pressbooks.pub The conditions for hydrolysis must be carefully chosen to avoid potential side reactions, such as the decomposition of the starting material or the product. The general mechanism for base-promoted hydrolysis of esters follows a nucleophilic acyl substitution pathway. pressbooks.pub
| Reagent/Catalyst | Conditions | Product |
| NaOH or LiOH, H₂O | Heat, followed by acid workup | 3-formyl-1H-indole-1-carboxylic acid |
| Strong Acid (e.g., HCl), H₂O | Heat | 3-formyl-1H-indole-1-carboxylic acid |
Aminolysis and Other Nucleophilic Acyl Substitution Reactions
The N1-methyl carboxylate group is susceptible to nucleophilic attack by various nucleophiles, leading to a range of N1-substituted indole derivatives through nucleophilic acyl substitution.
Aminolysis , the reaction with ammonia (B1221849) or primary and secondary amines, results in the formation of the corresponding N1-carboxamides. This reaction generally proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The reaction of this compound with an amine would first involve the nucleophilic attack of the amine on the carbonyl carbon of the methyl carboxylate group. This is followed by the elimination of a methoxide leaving group to yield the N-substituted 3-formyl-1H-indole-1-carboxamide. chemistrysteps.comntu.edu.sg To drive the reaction to completion, it is often necessary to use an excess of the amine or to employ a base to neutralize the acidic proton on the nitrogen of the attacking amine. ntu.edu.sg In cases where the amine is valuable, a non-nucleophilic base like triethylamine or pyridine (B92270) can be used as an alternative. ntu.edu.sgyoutube.com The reactivity of the N1-alkoxycarbonyl group is analogous to that of N-acylpyrazoles, which are known to undergo aminolysis to form amides. clockss.org
Other nucleophiles can also be employed in similar acyl substitution reactions. For instance, reaction with alcohols under transesterification conditions can lead to different N1-alkoxycarbonyl indoles, while reaction with other nucleophiles can introduce a variety of functional groups at the N1-position.
| Nucleophile | Product |
| Ammonia | 3-formyl-1H-indole-1-carboxamide |
| Primary Amine (R-NH₂) | N-alkyl-3-formyl-1H-indole-1-carboxamide |
| Secondary Amine (R₂NH) | N,N-dialkyl-3-formyl-1H-indole-1-carboxamide |
Decarboxylation Strategies
Removal of the N1-alkoxycarbonyl group is a crucial step in many synthetic sequences to obtain N-H indoles. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by decarboxylation.
Several strategies have been developed for the decarboxylation of indole carboxylic acids. researchgate.net
Thermal Decarboxylation: Heating the indole-carboxylic acid above its melting point can induce decarboxylation to yield the N-H indole. researchgate.net
Acid-Catalyzed Decarboxylation: In concentrated acidic solutions, the decarboxylation of indolecarboxylic acids can proceed through a mechanism involving a protonated carbonic acid intermediate. nih.gov
Base-Catalyzed Decarboxylation: The decarboxylation of indole-3-carboxylic acids can be achieved under metal-free conditions using a catalytic amount of a base like potassium carbonate in a suitable solvent such as ethanol at elevated temperatures. tandfonline.com
Metal-Catalyzed Decarboxylation: Transition metals can catalyze decarboxylative coupling reactions, which offer a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org For example, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been reported. organic-chemistry.org While this specific example is for the 2-carboxylic acid, similar principles could potentially be applied to N1-carboxylic acids.
| Method | Conditions | Product |
| Thermal | Heating above melting point | 3-formyl-1H-indole |
| Acid-Catalyzed | Concentrated acid, heat | 3-formyl-1H-indole |
| Base-Catalyzed | K₂CO₃, EtOH, 140°C | 3-formyl-1H-indole |
| Metal-Catalyzed | Transition metal catalyst (e.g., Cu, Ni, Pd) | Functionalized 3-formyl-1H-indole |
Cascade Reactions and Tandem Processes Utilizing this compound
The bifunctional nature of this compound, possessing both an electrophilic formyl group at the C3-position and a modifiable N1-alkoxycarbonyl group, makes it an ideal substrate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecular architectures from simple starting materials. rsc.orglongdom.org
Indole derivatives are frequently employed in multicomponent reactions (MCRs), which are a type of cascade reaction. acs.orgresearchgate.net For instance, the C3-formyl group can participate in condensations with various nucleophiles, which can then be followed by intramolecular reactions involving other parts of the molecule or by subsequent intermolecular reactions.
An example of a cascade reaction could involve an initial reaction at the C3-formyl group, such as a Knoevenagel condensation, followed by an intramolecular cyclization. The N1-alkoxycarbonyl group can influence the reactivity of the indole nucleus and can also be a participant in the cascade sequence, for example, through its removal in a later step to enable further transformations.
Tandem reactions involving indole derivatives are also well-documented. rsc.org A potential tandem process with this compound could involve a nucleophilic addition to the C3-aldehyde, followed by a substitution reaction at the N1-carbonyl group, all in a one-pot procedure.
Chemo- and Regioselectivity in Complex Reaction Environments
In reactions involving this compound, which has multiple reactive sites, achieving high chemo- and regioselectivity is crucial. The molecule possesses two primary electrophilic centers: the carbonyl carbon of the C3-formyl group and the carbonyl carbon of the N1-methyl carboxylate group. Additionally, the indole ring itself has nucleophilic character, particularly at the C2 position.
The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions. For instance, strong, hard nucleophiles are more likely to attack the more electrophilic C3-formyl group, while softer nucleophiles might preferentially react at other positions.
A notable example of controlling selectivity is the chemoselective N-alkylation of indoles. nih.gov While bulk reactions of indoles often lead to C-alkylation, performing the reaction in aqueous microdroplets can favor N-alkylation. nih.gov This highlights how the reaction environment can dramatically alter the chemoselectivity.
In the context of this compound, the N1-alkoxycarbonyl group acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution but can also influence the regioselectivity of nucleophilic attacks. The choice of catalyst, solvent, and temperature can be fine-tuned to direct a reaction towards a specific site on the molecule, allowing for the selective functionalization of either the C3-formyl group or the N1-methyl carboxylate group.
Derivatives and Analogues of Methyl 3 Formyl 1h Indole 1 Carboxylate: Structure Reactivity and Synthetic Exploration
N1-Substituted Indole-1-carboxylate Analogues
The N1-position of the indole (B1671886) ring is a critical site for substitution, as it directly modulates the electron density of the heterocyclic core. The nature of the substituent at this position, particularly the ester moiety or other alkyl/aryl groups, significantly impacts the reactivity of the entire molecule, including the C3-formyl group.
Replacing the methyl group of the N1-carboxylate with other alkyl groups, such as the bulky tert-butyl group, yields analogues like tert-butyl 3-formyl-1H-indole-1-carboxylate. This particular analogue is a versatile compound widely utilized in medicinal chemistry and organic synthesis as a key intermediate for more complex molecules. chemimpex.com The tert-butyl ester group, often referred to as a Boc group, offers distinct advantages over the methyl ester. Its increased steric bulk enhances the stability of the compound and can influence the regioselectivity of subsequent reactions. Furthermore, the tert-butyl group can improve solubility in organic solvents, which is beneficial for various synthetic transformations. chemimpex.com
The primary role of the N1-alkoxycarbonyl group (like the methoxycarbonyl or tert-butoxycarbonyl group) is to act as an electron-withdrawing group and a protecting group for the indole nitrogen. This protection prevents unwanted side reactions at the N1 position under various conditions. The choice between a methyl or a tert-butyl ester often depends on the desired deprotection strategy; the Boc group is readily cleaved under acidic conditions, while the methyl ester typically requires harsher saponification conditions.
| Compound Name | N1-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 3-formyl-1H-indole-1-carboxylate | -COOCH₃ | C₁₁H₉NO₃ | 203.19 | Standard N1-protecting group, electron-withdrawing. |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | -COOC(CH₃)₃ | C₁₄H₁₅NO₃ | 245.27 nih.gov | Provides increased stability and solubility; easily removed under acidic conditions. chemimpex.com |
Substituting the N1-carboxylate group with N1-alkyl or N1-aryl groups fundamentally alters the electronic character of the indole nucleus. Unlike the electron-withdrawing carboxylate, alkyl groups are generally electron-donating, which increases the electron density and nucleophilicity of the indole ring, particularly at the C3 position. However, direct N-alkylation of indoles can be challenging, as the C3 position is often the most nucleophilic site, leading to C-alkylation as a competing reaction. mit.edu Therefore, achieving selective N-alkylation often requires specific synthetic strategies. researchgate.net
N-aryl substitution also significantly modifies reactivity. The effect can be either electron-donating or electron-withdrawing depending on the substituents present on the aryl ring. N-arylation reactions often require transition-metal catalysis, such as in Buchwald-Hartwig amination or Chan-Lam coupling. nih.gov The introduction of an aryl group at the N1 position can also introduce significant steric hindrance, influencing the approach of reagents to the indole core. These modifications impact the reactivity of the C3-formyl group, for instance, by altering its susceptibility to nucleophilic attack.
| N1-Substituent Type | Electronic Effect | Impact on Indole Ring | Reactivity of C3-Formyl Group | Synthetic Challenge |
|---|---|---|---|---|
| Carboxylate (e.g., -COOCH₃) | Electron-withdrawing | Decreased nucleophilicity | Increased electrophilicity | Standard protection |
| Alkyl (e.g., -CH₃, -Bn) | Electron-donating | Increased nucleophilicity | Decreased electrophilicity | Competition between N- and C3-alkylation. mit.edu |
| Aryl (e.g., -Ph) | Variable (substituent-dependent) | Modulated nucleophilicity, steric effects | Modulated electrophilicity | Often requires transition-metal catalysis. nih.gov |
Ring-Substituted Derivatives of this compound
Substitution on the benzene (B151609) portion of the indole core provides another powerful tool for modulating the properties of this compound. The position and electronic nature of these substituents can have profound effects on the molecule's reactivity and spectroscopic properties.
Halogenation of the indole core can effectively lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modification of the frontier molecular orbitals alters the HOMO-LUMO gap, which in turn affects the molecule's spectroscopic properties and its reactivity in various chemical transformations. researchgate.net For instance, the presence of an electron-withdrawing trifluoromethyl group at C2 makes the indole ring highly reactive towards electrophilic halogenation at the C3 position. mdpi.com In the context of this compound, halogenation on the benzene ring would similarly influence the electron density of the entire system, affecting the reactivity of the formyl group.
In contrast to halogens, alkoxy (-OR) and alkyl (-R) groups are generally considered electron-donating substituents. Alkyl groups donate electron density through an inductive effect, while alkoxy groups do so primarily through a strong resonance effect. The presence of these groups on the indole core increases the electron density of the ring system, enhancing its nucleophilicity and reactivity towards electrophiles.
The reactivity of substituted this compound derivatives is governed by a combination of steric and electronic factors, collectively known as stereoelectronic effects. The electronic effect of a substituent, whether it is electron-donating or electron-withdrawing, alters the electron distribution and the energies of frontier orbitals across the molecule. researchgate.net This directly influences the rates and outcomes of reactions. For instance, a strong electron-withdrawing group on the indole ring will enhance the electrophilicity of the C3-formyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Simultaneously, the steric profile of a substituent can dictate the trajectory of an incoming reagent, favoring or disfavoring certain reaction pathways. A bulky substituent, such as a tert-butyl group, can sterically hinder one face of the molecule, leading to high diastereoselectivity in reactions. The interplay between these electronic and steric effects is critical. For example, a substituent's ability to stabilize a transition state through resonance or induction, combined with its spatial orientation, will ultimately determine the major reaction product. Computational studies are often employed to predict how these combined effects can be used to control reaction pathways in substituted indoles. chemrxiv.org
Isomeric Methyl 3-formyl-1H-indole Carboxylates
The constitutional isomers of methyl 3-formyl-1H-indole carboxylate, where the methyl carboxylate group is positioned on the indole nucleus rather than the pyrrolic nitrogen, exhibit distinct chemical behaviors and present unique synthetic challenges. The location of the electron-withdrawing ester group on the C2, C4, or C6 positions significantly influences the electronic properties of the indole ring system, thereby affecting both synthetic accessibility and subsequent reactivity.
Comparative Synthetic Strategies and Challenges (e.g., Methyl 3-formyl-1H-indole-2-carboxylate, Methyl 3-formyl-1H-indole-4-carboxylate, Methyl 3-formyl-1H-indole-6-carboxylate)
The primary strategy for the synthesis of C3-formylated indole carboxylates involves the introduction of the aldehyde group onto a pre-existing indole ester scaffold. The Vilsmeier-Haack reaction is the most common and effective method for the C3-formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org The indole nucleus is sufficiently activated to undergo electrophilic substitution predominantly at the C3 position. researchgate.net
Methyl 3-formyl-1H-indole-2-carboxylate: The synthesis of this isomer begins with the commercially available methyl 1H-indole-2-carboxylate. Treatment of this precursor with the Vilsmeier reagent (POCl₃/DMF) affords the desired product in good yields. researchgate.net This transformation is a standard and reliable procedure for functionalizing the C3 position of indole-2-carboxylates.
Methyl 3-formyl-1H-indole-4-carboxylate: The synthesis of the 4-carboxylate isomer is more challenging due to the accessibility of the starting material, methyl 1H-indole-4-carboxylate. One efficient, multi-step synthesis of this precursor starts from methyl 2-methyl-3-nitrobenzoate, proceeding through a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene intermediate. orgsyn.org Once the methyl 1H-indole-4-carboxylate is obtained, it can be subjected to Vilsmeier-Haack formylation to yield the target molecule. researchgate.net A key challenge is the potential for side reactions, though the inherent nucleophilicity of the C3 position typically ensures high regioselectivity. acs.org
Methyl 3-formyl-1H-indole-6-carboxylate: Similar to the 4-isomer, the synthesis hinges on the availability of the methyl 1H-indole-6-carboxylate precursor. This starting material can be prepared from 1H-indole-6-carboxylic acid via esterification, for example, using thionyl chloride in ethanol (B145695) to form the ethyl ester, which can be analogously applied for the methyl ester. chemicalbook.com Subsequent Vilsmeier-Haack formylation at the C3 position provides the final product.
The principal challenge across the synthesis of these isomers is not the formylation step itself, which is generally robust and selective, but the often complex and multi-step preparation of the required regiochemically pure indole carboxylate precursors. orgsyn.orgchemicalbook.com
| Isomer | Typical Precursor | Key Synthetic Step for Formylation | Primary Synthetic Challenge | Reference |
|---|---|---|---|---|
| Methyl 3-formyl-1H-indole-2-carboxylate | Methyl 1H-indole-2-carboxylate | Vilsmeier-Haack Reaction (POCl₃/DMF) | Generally straightforward; precursor is accessible. | researchgate.net |
| Methyl 3-formyl-1H-indole-4-carboxylate | Methyl 1H-indole-4-carboxylate | Vilsmeier-Haack Reaction (POCl₃/DMF) | Multi-step synthesis of the indole-4-carboxylate precursor. | researchgate.netorgsyn.org |
| Methyl 3-formyl-1H-indole-6-carboxylate | Methyl 1H-indole-6-carboxylate | Vilsmeier-Haack Reaction (POCl₃/DMF) | Synthesis and purification of the indole-6-carboxylate precursor. | researchgate.netchemicalbook.com |
Divergences in Reactivity and Transformation Pathways among Isomers
The position of the methyl carboxylate group exerts a profound electronic influence on the indole ring, leading to significant differences in the reactivity of the isomers. This divergence is observed in reactions involving the aldehyde, the pyrrole (B145914) nitrogen, and the indole ring itself.
The formyl group in all isomers readily undergoes condensation reactions typical of aldehydes. researchgate.netekb.eg For instance, ethyl 3-formyl-1H-indole-2-carboxylate has been shown to react with active methylene (B1212753) compounds such as 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives. researchgate.net It also condenses with various anilines to form the corresponding Schiff bases (iminomethyl derivatives).
The key divergence arises from the electronic interplay between the ester and the indole core.
2-Carboxylate Isomer: The ester group at C2 is in direct conjugation with the pyrrole ring. This placement strongly deactivates the ring towards further electrophilic substitution and reduces the nucleophilicity of the indole nitrogen. However, it enhances the electrophilicity of the C3-aldehyde. This isomer can undergo unique cyclocondensation reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) does not yield a simple hydrazone but leads directly to a cyclized pyridazino[4,5-b]indol-4(5H)-one, demonstrating a pathway where both the formyl and ester groups participate.
4- and 6-Carboxylate Isomers: When the ester is on the benzene ring (C4 or C6), its deactivating effect on the pyrrole ring is significantly attenuated. The reactivity of the C3-formyl group and the N-H site in these isomers is expected to be more similar to that of unsubstituted indole-3-carboxaldehyde (B46971). They are anticipated to undergo standard aldehyde condensations and N-alkylation/acylation reactions without the intramolecular cyclization pathways observed for the 2-isomer. The ester group's influence is primarily on the aromaticity and reactivity of the carbocyclic ring.
Therefore, the position of the ester dictates the available transformation pathways, with the 2-carboxylate isomer offering unique routes to fused heterocyclic systems due to the proximity and electronic interaction of the two functional groups.
Methodologies for Isomer Differentiation and Characterization
Distinguishing between the various methyl 3-formyl-1H-indole carboxylate isomers requires a combination of chromatographic and spectroscopic techniques. While they share the same molecular formula and mass, their distinct structures give rise to unique analytical signatures.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the physical separation of the isomers. Differences in polarity and volatility stemming from the varied positions of the ester group allow for effective separation, which is a prerequisite for unambiguous characterization, especially when dealing with isomeric mixtures.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for isomer differentiation. The chemical shifts and coupling constants of the protons on the indole ring are highly sensitive to the location of the ester substituent. For instance, the proton at C2 of the indole ring typically appears as a distinct singlet. The protons on the benzene ring (H4, H5, H6, H7) will exhibit unique splitting patterns and chemical shifts depending on the isomer, allowing for definitive structural assignment.
Mass Spectrometry (MS): While electron ionization mass spectrometry (EI-MS) will confirm the molecular weight (m/z 203.19 for the parent ion), the fragmentation patterns of regioisomers can be very similar, making differentiation by MS alone challenging. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the N-H stretch (around 3300 cm⁻¹), the aldehyde C=O stretch (around 1660-1700 cm⁻¹), and the ester C=O stretch (around 1700-1730 cm⁻¹). While the exact frequencies may shift slightly between isomers, IR is generally not sufficient for unambiguous differentiation on its own.
| Technique | Application and Key Differentiating Features |
|---|---|
| HPLC/GC | Physical separation of isomers based on polarity and volatility, yielding distinct retention times. |
| ¹H NMR | Unique chemical shifts and coupling patterns for the aromatic protons (H2, H4, H5, H6, H7) provide a definitive fingerprint for each isomer. |
| ¹³C NMR | Distinct chemical shifts for each of the 11 carbon atoms, particularly the carbonyl carbons and the carbons of the indole ring. |
| MS/HRMS | Confirms molecular weight and elemental composition. Fragmentation patterns may be similar, limiting its use for primary differentiation. |
| IR Spectroscopy | Confirms presence of N-H, aldehyde C=O, and ester C=O functional groups. |
Annulated and Polycyclic Indole Systems Derived from this compound Precursors
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The C3-aldehyde serves as an electrophilic handle for cyclization reactions, while the N1-carboxylate group acts as both a protecting group and an electronic modulator. This combination enables the construction of annulated indoles, such as the medicinally important β-carbolines. mdpi.comnih.gov
β-Carbolines are tricyclic compounds containing a pyridine (B92270) ring fused to the indole core. mdpi.com One prominent synthetic route to these structures involves the reaction of an indole-3-aldehyde derivative with a compound containing an active methylene group and a nitrogen source. For example, the Henry reaction of an indole-3-carbaldehyde with a nitroalkane (e.g., nitromethane) yields a 3-(2-nitrovinyl)indole intermediate. nih.gov This intermediate can then undergo reductive cyclization or, under certain conditions, a microwave-assisted electrocyclic cyclization to form the β-carboline skeleton. nih.gov
In the case of this compound, the N1-Boc group (a common analogue) has been shown to participate in such sequences. The reaction can be initiated with the N-protected indole-3-aldehyde, and the protecting group is often cleaved under the reaction conditions or removed in a subsequent step to yield the final aromatic β-carboline. nih.gov
Another classical approach to β-carbolines is the Pictet-Spengler reaction, which typically involves the condensation of a tryptamine (B22526) with an aldehyde. mdpi.com While the title compound is not a tryptamine, its C3-aldehyde can react with tryptamine derivatives or other suitable 1,2-aminoethyl precursors to construct the fused pyridine ring. The N1-carboxylate group deactivates the indole ring towards unwanted side reactions during the condensation and subsequent oxidation steps required to form the aromatic β-carboline ring. These synthetic strategies highlight the utility of N-protected indole-3-aldehydes as key building blocks for accessing complex polycyclic indole alkaloids and their analogues. mdpi.comnih.gov
Computational and Theoretical Investigations of Methyl 3 Formyl 1h Indole 1 Carboxylate
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of methyl 3-formyl-1H-indole-1-carboxylate is fundamentally derived from the indole (B1671886) bicyclic system, which is an aromatic, 10-π electron entity. The introduction of a formyl group at the C3 position and a methoxycarbonyl group at the N1 position significantly modulates the electronic properties of the parent indole ring.
Computational studies on indole and its derivatives, often employing Density Functional Theory (DFT), provide a framework for understanding these electronic perturbations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and spectroscopic properties.
For the parent indole molecule, the HOMO is typically a π-orbital with significant electron density on the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic attack. The LUMO is a π*-orbital distributed over the entire bicyclic system.
A hypothetical representation of the HOMO-LUMO energy gap for related indole compounds is presented in the table below, based on general trends observed in computational studies of substituted indoles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole (Reference) | -5.5 | -0.2 | 5.3 |
| Indole-3-carboxaldehyde (B46971) (Analog) | -6.0 | -1.5 | 4.5 |
| This compound (Predicted Trend) | -6.3 | -1.8 | 4.5 |
This table is illustrative and based on general trends. Actual values would require specific quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily defined by the rotation around the N1-C(carbonyl) and C3-C(formyl) single bonds. Computational methods, such as DFT and Møller–Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface and identifying the most stable conformers.
For the N-methoxycarbonyl group, the planarity of the N-acyl group with the indole ring is a key factor. Studies on N-acylindoles suggest that there is a significant energy barrier to rotation around the N-C(carbonyl) bond due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in two primary planar conformers, with the carbonyl oxygen pointing either towards or away from the C2 position of the indole ring. The relative energies of these conformers are influenced by steric and electronic factors.
Similarly, the formyl group at the C3 position can exist in two planar conformations relative to the indole ring. The rotational barrier around the C3-C(formyl) bond is also significant due to conjugation with the indole π-system. The preferred orientation is typically with the carbonyl oxygen pointing away from the C2 position to minimize steric hindrance.
A full conformational analysis would involve a two-dimensional scan of the potential energy surface as a function of the dihedral angles defined by the N-methoxycarbonyl and C3-formyl groups. The global minimum on this energy landscape would correspond to the most stable conformation of the molecule.
| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Global Minimum (Predicted) | 0.0 | τ(C2-N1-CO-O) ≈ 0°, τ(C2-C3-CHO) ≈ 180° |
| Rotamer of N-methoxycarbonyl | ~2-4 | τ(C2-N1-CO-O) ≈ 180°, τ(C2-C3-CHO) ≈ 180° |
| Rotamer of C3-formyl | ~3-5 | τ(C2-N1-CO-O) ≈ 0°, τ(C2-C3-CHO) ≈ 0° |
This table presents a hypothetical energy landscape based on studies of related N-acylindoles and 3-formylindoles.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving indole derivatives. For this compound, these calculations could be applied to understand its reactivity in various transformations, such as nucleophilic additions to the formyl group or reactions involving the indole ring.
By mapping the reaction pathway, computational methods can identify the transition state (TS) structure, which is the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For instance, in the reduction of the formyl group, a transition state involving the approach of a hydride reagent to the carbonyl carbon would be characterized. The calculated activation energy would provide an estimate of the reaction's feasibility under different conditions.
Many reactions proceed through one or more intermediates, which are local minima on the potential energy surface. Quantum chemical calculations can predict the structures and relative stabilities of these intermediates. For example, in the acid-catalyzed hydrolysis of the methoxycarbonyl group, a protonated intermediate could be identified and its stability assessed.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. Theoretical calculations of KIEs can provide valuable insights into the nature of the rate-determining step of a reaction. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the KIE can be predicted. A significant primary KIE is often indicative of bond breaking or formation involving the isotopically substituted atom in the transition state of the rate-determining step. For reactions involving this compound, KIE studies could be used to probe mechanisms such as the formylation or deformylation of the indole ring.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) DFT. For this compound, these calculations would predict the proton (¹H) and carbon (¹³C) NMR spectra, aiding in the assignment of the observed signals.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole H2 | 8.2 - 8.5 | - |
| Indole H4 | 7.8 - 8.1 | - |
| Indole H5 | 7.3 - 7.6 | - |
| Indole H6 | 7.3 - 7.6 | - |
| Indole H7 | 7.9 - 8.2 | - |
| Formyl H | 10.0 - 10.3 | - |
| Methyl H | 3.9 - 4.2 | - |
| Indole C2 | - | 135 - 140 |
| Indole C3 | - | 120 - 125 |
| Formyl C | - | 185 - 190 |
| Methoxycarbonyl C | - | 150 - 155 |
| Methyl C | - | 53 - 56 |
These are estimated chemical shift ranges based on data for analogous structures.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, allowing for the simulation of its Infrared (IR) spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching vibrations of the formyl and methoxycarbonyl groups, as well as vibrations associated with the indole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculated spectrum for this compound would reveal the wavelengths of maximum absorption (λmax) corresponding to the π-π* transitions within the conjugated system. Computational studies on indole have shown that the inclusion of solvent effects, either implicitly or explicitly, is crucial for accurately predicting the UV-Vis spectrum in solution. rsc.org
Theoretical Insights into Intramolecular and Intermolecular Interactions
Computational studies on indole derivatives, which are structurally related to this compound, provide valuable insights into the non-covalent interactions that govern their molecular conformations and crystal packing. While direct theoretical studies on this compound are limited, the electronic properties of the indole nucleus, combined with the substituent effects of the formyl and methyl carboxylate groups, allow for a detailed theoretical postulation of its interaction profile.
Intramolecular Interactions:
The conformation of this compound is significantly influenced by intramolecular interactions, primarily arising from the presence of the formyl group at the C3 position and the methyl carboxylate group at the N1 position. The relative orientation of these groups with respect to the indole ring is determined by a balance of steric and electronic effects.
Theoretical calculations on similar molecules, such as indole-3-carboxaldehyde, have shown that the formyl group can exist in different orientations relative to the pyrrole ring. nih.gov The planarity of the indole ring system is a key feature, and the substituents are likely to adopt conformations that minimize steric hindrance while maximizing electronic stabilization through conjugation. For instance, the lone pair of electrons on the nitrogen atom of the indole ring can interact with the carbonyl group of the methyl carboxylate, influencing its rotational barrier.
Quantum chemical studies on various substituted indoles have demonstrated the importance of considering different conformers to determine the most stable geometries. These studies often employ methods like Density Functional Theory (DFT) to calculate the potential energy surface and identify low-energy conformations. For this compound, key intramolecular interactions would include:
Steric hindrance: The proximity of the peri-hydrogens on the indole ring to the substituents can lead to steric repulsion, influencing the torsional angles of the formyl and methyl carboxylate groups.
Intramolecular hydrogen bonding (weak): Although not a classic hydrogen bond donor, weak C-H···O interactions between the formyl hydrogen or methyl group hydrogens and the oxygen atoms of the carboxylate or formyl groups, respectively, could contribute to conformational stability.
A hypothetical table of computed intramolecular distances for a low-energy conformer of this compound, based on typical bond lengths and angles from related structures, is presented below.
| Interaction Type | Atom 1 | Atom 2 | Predicted Distance (Å) |
| Weak C-H···O | C(2)-H | O(formyl) | ~2.4 - 2.8 |
| Weak C-H···O | C(4)-H | O(carboxylate) | ~2.5 - 2.9 |
Intermolecular Interactions:
In the solid state or in solution, this compound is expected to engage in a variety of intermolecular interactions that dictate its crystal packing and physical properties. Drawing parallels from computational and crystallographic studies of other indole derivatives, the following interactions are anticipated to be significant: researchgate.netnih.gov
Hydrogen Bonding: While the N-H proton of the indole ring is substituted, preventing classical N-H···O hydrogen bonding, the molecule can act as a hydrogen bond acceptor through the oxygen atoms of the formyl and carboxylate groups. Furthermore, C-H···O hydrogen bonds, involving the aromatic C-H groups of the indole ring and the oxygen atoms of neighboring molecules, are expected to be prevalent. nih.gov
The interplay of these interactions will determine the supramolecular architecture. Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the energetic contributions of electrostatics, exchange, induction, and dispersion to the total interaction energy between molecular pairs, providing a quantitative understanding of the forces driving molecular assembly. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a compound like this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic addition to the formyl group or electrophilic substitution on the indole ring.
Dataset Selection: A series of structurally related indole derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., atomic charges, dipole moment, HOMO/LUMO energies). nih.gov
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the developed QSRR model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.
For a hypothetical QSRR study on the reactivity of substituted indole-1-carboxylates in a particular reaction, the following table illustrates some of the key molecular descriptors that would be calculated and potentially included in the final model.
| Descriptor Type | Descriptor Name | Description | Potential Influence on Reactivity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| Electronic | Mulliken Charge on N1 | Partial charge on the indole nitrogen atom | Influences the nucleophilicity of the indole ring. |
| Electronic | Dipole Moment | Measure of the overall polarity of the molecule | Can affect interactions with polar reagents and solvents. |
| Steric | Molecular Volume | The volume occupied by the molecule | Can influence accessibility of the reactive site. |
| Topological | Wiener Index | A distance-based topological index | Reflects the branching and compactness of the molecule. |
The resulting QSRR equation would take a general form such as:
Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn
where c represents the regression coefficients and D represents the values of the selected descriptors. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized indole derivatives, thereby guiding synthetic efforts and providing insights into the reaction mechanism. The biological activities of many indole derivatives have been successfully modeled using similar Quantitative Structure-Activity Relationship (QSAR) approaches. researchgate.netmdpi.comresearchgate.net
Applications of Methyl 3 Formyl 1h Indole 1 Carboxylate in Advanced Chemical Synthesis and Research Endeavors
Methyl 3-formyl-1H-indole-1-carboxylate as a Key Building Block in Complex Molecule Synthesis
This compound is a bifunctional indole (B1671886) derivative possessing both an aldehyde and a methyl carboxylate group, making it a versatile precursor in organic synthesis. The indole core is a prominent scaffold in numerous biologically active compounds, and the strategic placement of the formyl and carboxylate moieties on this template allows for a wide range of chemical transformations. The methyl carboxylate group at the 1-position acts as a protecting group for the indole nitrogen, enhancing its stability and allowing for selective reactions at other positions.
Precursor for the Construction of Heterocyclic Scaffolds of Research Interest
The reactivity of the formyl group at the C3 position of this compound makes it a valuable starting material for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in natural products and their potential pharmacological activities.
One notable application is in the synthesis of pyridazino[4,5-b]indoles . These compounds are aza-analogs of β-carbolines and have been investigated for a range of biological activities. The general synthetic strategy involves the condensation of the 3-formylindole derivative with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to furnish the pyridazino[4,5-b]indole core. While specific examples utilizing this compound are not extensively documented in readily available literature, the analogous reactivity of other 3-formylindoles suggests its potential in this capacity.
Another important class of heterocyclic compounds that can be accessed from 3-formylindoles are β-carbolines . The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which can be subsequently oxidized to the aromatic β-carbolines. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde. While this compound itself is not a direct precursor in the classical Pictet-Spengler reaction, its structural motif is a key component of the resulting β-carboline framework. Derivatives of 3-formyl-β-carbolines have been utilized in Morita–Baylis–Hillman reactions to introduce further complexity at the C3 position. beilstein-journals.org
Intermediate in the Total Synthesis of Natural Product Analogues (Focus on Synthetic Strategy)
The indole-3-carboxaldehyde (B46971) moiety is a common structural feature in a variety of natural products. As such, this compound serves as a valuable intermediate in the synthesis of analogues of these natural products. The formyl group can be readily transformed into other functional groups or used in carbon-carbon bond-forming reactions to elaborate the molecular structure.
The synthetic strategy often involves leveraging the reactivity of the aldehyde for chain extension or cyclization reactions. For instance, the aldehyde can undergo Wittig-type reactions to introduce alkenyl substituents, or it can participate in aldol (B89426) condensations to form more complex carbon skeletons. The N-methoxycarbonyl group can be removed under basic conditions to liberate the indole NH, which can then be involved in further synthetic manipulations. Detailed, specific examples of the total synthesis of natural product analogues starting directly from this compound are not widely reported, but the general utility of 3-formylindoles in this context is well-established.
Utilization in Combinatorial Chemistry for Generating Chemical Diversity
The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries. The aldehyde at C3 and the potential for functionalization at other positions on the indole ring allow for the introduction of diverse substituents in a systematic manner.
A general strategy for its use in combinatorial synthesis is depicted in the table below. The aldehyde can be derivatized through a variety of reactions, such as reductive amination, condensation with active methylene (B1212753) compounds, or multicomponent reactions. Each of these reactions can be performed with a library of reactants, leading to a large number of distinct products.
| Reaction Type | Reactant Library | Resulting Functional Group |
| Reductive Amination | Primary & Secondary Amines | Substituted Aminomethyl |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenyl |
| Wittig Reaction | Phosphonium (B103445) Ylides | Substituted Alkenyl |
| Multicomponent Reactions | e.g., Amines and Isocyanides | Diverse Heterocyclic Moieties |
This approach allows for the rapid generation of a library of indole-based compounds with diverse functionalities, which can then be screened for biological activity.
Development of Novel Synthetic Methodologies Based on this compound Transformations
The unique reactivity of this compound has the potential to inspire the development of novel synthetic methodologies. Research in this area would likely focus on new ways to utilize the interplay between the formyl group and the N-protected indole nucleus.
For example, the development of asymmetric catalytic reactions where the aldehyde is the key reacting group could lead to the synthesis of chiral indole derivatives. Furthermore, novel cyclization reactions that involve both the formyl group and another position on the indole ring could provide access to new and interesting heterocyclic systems. While specific, named reactions based on this particular substrate are not yet established, the broader field of indole chemistry is an active area of research, and new transformations are continuously being developed.
Contribution to the Design of Molecular Probes and Tools for Chemical Biology Research
Molecular probes are essential tools for studying biological systems. The indole scaffold is known to be a good fluorophore, and derivatives of indole-3-carboxaldehyde have been explored for their fluorescent properties. The formyl group of this compound can be chemically modified to attach it to other molecules of interest, such as proteins or nucleic acids, or to modulate its photophysical properties.
For instance, the aldehyde can be converted into a Schiff base with an amine-containing biomolecule, or it can be used as a handle for bioconjugation via other chemical reactions. The resulting indole-containing bioconjugates could then be used as fluorescent probes to visualize biological processes or to track the localization of the target molecule within a cell. While the direct application of this compound as a molecular probe is not extensively documented, its structural features make it a promising candidate for the development of such tools.
Future Directions and Emerging Research Avenues for this compound
The future research directions for this compound are likely to build upon its role as a versatile synthetic intermediate. Several emerging avenues can be envisioned:
Development of Novel Multicomponent Reactions: The combination of the aldehyde and the indole nucleus in one molecule makes it an ideal substrate for the discovery of new multicomponent reactions, which would allow for the rapid construction of complex molecular architectures in a single step.
Application in Flow Chemistry: The use of this compound in continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability for the production of indole-based fine chemicals and pharmaceutical intermediates.
Synthesis of Novel Biologically Active Compounds: Further exploration of the chemical space accessible from this building block is expected to yield new compounds with interesting pharmacological properties, particularly in the areas of anticancer and neuroactive agents.
Development of New Materials: The indole moiety has interesting electronic and photophysical properties. Derivatives of this compound could be investigated for their potential use in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In-depth Scientific Literature on the Specific Applications of "this compound" is Limited
Consequently, it is not possible to provide a thorough and scientifically detailed article that strictly adheres to the requested outline on the catalytic and materials science applications of This compound without resorting to speculation or including information on related but distinct chemical compounds. The generation of an article with detailed research findings and data tables, as per the instructions, cannot be fulfilled at this time due to the absence of specific scientific studies on this particular compound in the requested application areas.
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 3-formyl-1H-indole-1-carboxylate?
Methodological Answer:
A typical approach involves esterification and formylation of indole precursors. For analogous compounds (e.g., ethyl 3-formyl-1H-indole-2-carboxylate), refluxing the indole carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄ is a standard esterification method . Subsequent formylation may use Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation strategies. Key steps include:
- Esterification: Reaction of 3-carboxyindole with methanol under acidic conditions.
- Formylation: Introduction of the formyl group at the 3-position via electrophilic substitution or metal-mediated reactions.
Reaction progress is monitored by TLC, and purification involves recrystallization (e.g., from methanol) .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy: A strong carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the ester and formyl groups .
- NMR: ¹H NMR shows characteristic signals:
- Ester methyl group (δ ~3.8–3.9 ppm).
- Formyl proton (δ ~9.8–10.2 ppm).
- Indole aromatic protons (δ ~7.2–8.5 ppm) .
- X-ray Crystallography: For derivatives like methyl 1-methyl-1H-indole-3-carboxylate, crystallographic data (e.g., space group Pbcm, planar indole core) validate molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced: How do substituent positions (e.g., formyl at C3 vs. C2) influence the reactivity of indole carboxylates?
Methodological Answer:
Substituent positioning alters electronic and steric effects:
- Electronic Effects: A C3-formyl group increases electrophilicity at adjacent positions, facilitating nucleophilic additions (e.g., condensation with hydantoins or barbituric acids) .
- Steric Effects: C1-carboxylates (vs. C2 or C3) may hinder rotation, as seen in crystal structures where the indole ring and ester group are coplanar .
- Reactivity Studies: Comparative kinetic analyses (e.g., reaction rates with amines or thiols) and DFT calculations can quantify substituent effects. For example, ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate shows enhanced electrophilicity due to nitro and formyl groups .
Advanced: What crystallographic insights exist for methyl-substituted indole carboxylates?
Methodological Answer:
X-ray studies of analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate) reveal:
- Planarity: The indole ring and ester group lie on a mirror plane (Pbcm space group), with bond lengths consistent with conjugation (C=O: ~1.21 Å) .
- Intermolecular Interactions: Chains along the b-axis are stabilized by C–H⋯O hydrogen bonds (e.g., C5–H5⋯O2, 2.46 Å) and π-π stacking (3.4–3.6 Å interplanar distances) .
- Thermal Parameters: Anisotropic displacement parameters (e.g., Ueq for C10: 0.75 Ų) indicate dynamic disorder in methyl groups .
Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?
Methodological Answer:
- UV-Vis Spectroscopy: Monitors electronic transitions (e.g., λmax ~297 nm for indole derivatives in methanol) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀NO₃⁺ requires m/z 204.0662) .
- HPLC-PDA: Assesses purity (>95%) and detects byproducts (e.g., unreacted starting material) .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Correlates substituent properties (e.g., Hammett σ values for formyl/nitro groups) with bioactivity data (e.g., IC₅₀ values for enzyme inhibition) .
- Docking Studies: Simulate binding to targets (e.g., kinases or GPCRs) using software like AutoDock. For analogs, interactions with hydrophobic pockets and hydrogen bonds (e.g., indole N–H with Asp86) are critical .
- ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Basic: What are common side reactions during the synthesis of this compound?
Methodological Answer:
- Over-Oxidation: Formyl groups may oxidize to carboxylic acids under harsh conditions (e.g., excess DMF/POCl₃). Mitigated by controlled reaction times .
- Ester Hydrolysis: Acidic or aqueous conditions can hydrolyze the ester to carboxylic acid. Anhydrous solvents (e.g., dry MeOH) and inert atmospheres prevent this .
- Polymerization: Electron-rich indoles may dimerize; additives like BHT (butylated hydroxytoluene) suppress radical pathways .
Advanced: How do reaction conditions (temperature, solvent) optimize yields in indole carboxylate synthesis?
Methodological Answer:
- Temperature: Reflux (Δ ~65–80°C) balances reaction rate and decomposition. Lower temps (~25°C) favor selectivity in formylation .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitutions, while methanol aids esterification .
- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate formylation, reducing side products. Yields improve from ~60% to >85% with optimized catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
